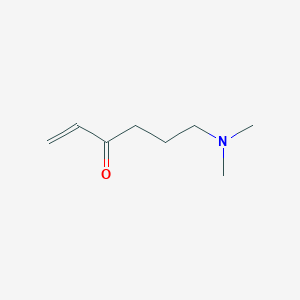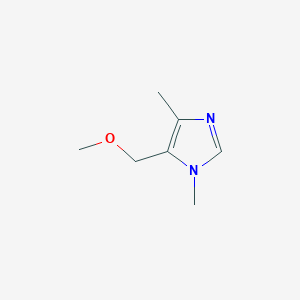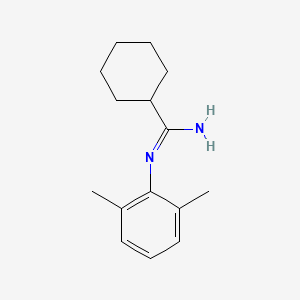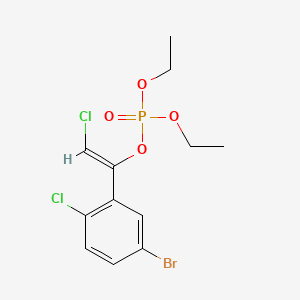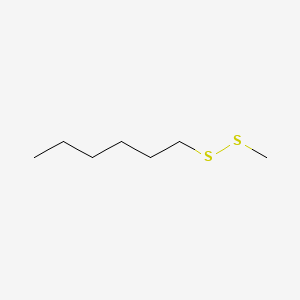
Methyl n-hexyl disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl n-hexyl disulfide is an organic compound with the molecular formula C₇H₁₆S₂ and a molecular weight of 164.332 g/mol . It is also known as hexyl methyl disulfide. This compound contains a disulfide bond (-S-S-) linking a methyl group and a hexyl group. Disulfides are known for their distinctive sulfur-sulfur bond, which plays a crucial role in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl n-hexyl disulfide can be synthesized through the reaction of methyl thiol (methanethiol) with hexyl thiol (hexanethiol) under oxidative conditions. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide (H₂O₂) or iodine (I₂) to facilitate the formation of the disulfide bond .
Industrial Production Methods: In industrial settings, the production of disulfides like this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include the use of catalysts to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Disulfides can participate in nucleophilic substitution reactions where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, peracids.
Reducing Agents: Zinc, hydrochloric acid.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pH to optimize yield and selectivity.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols (methyl thiol and hexyl thiol).
Applications De Recherche Scientifique
Methyl n-hexyl disulfide has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound to study disulfide bond formation and cleavage.
Biology: Disulfides play a role in protein folding and stability, making this compound useful in studying protein structure and function.
Medicine: Disulfides are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of flavors and fragrances due to its characteristic sulfur odor.
Mécanisme D'action
The mechanism of action of methyl n-hexyl disulfide involves the formation and cleavage of the disulfide bond. In biological systems, disulfide bonds are crucial for maintaining the three-dimensional structure of proteins. The interconversion between thiols and disulfides is a redox reaction, with the thiol form being the reduced state and the disulfide form being the oxidized state . This redox cycling is essential for various cellular processes, including signal transduction and enzyme activity.
Comparaison Avec Des Composés Similaires
Dimethyl disulfide (C₂H₆S₂): Contains two methyl groups linked by a disulfide bond.
Diethyl disulfide (C₄H₁₀S₂): Contains two ethyl groups linked by a disulfide bond.
Dipropyl disulfide (C₆H₁₄S₂): Contains two propyl groups linked by a disulfide bond.
Comparison: Methyl n-hexyl disulfide is unique due to its asymmetric structure, with one methyl group and one hexyl group linked by a disulfide bond. This structural variation can influence its reactivity and applications compared to symmetric disulfides like dimethyl disulfide and diethyl disulfide. The longer alkyl chain in this compound may also affect its physical properties, such as boiling point and solubility.
Propriétés
Numéro CAS |
64580-52-5 |
|---|---|
Formule moléculaire |
C7H16S2 |
Poids moléculaire |
164.3 g/mol |
Nom IUPAC |
1-(methyldisulfanyl)hexane |
InChI |
InChI=1S/C7H16S2/c1-3-4-5-6-7-9-8-2/h3-7H2,1-2H3 |
Clé InChI |
WZUAZKYWEVGSEC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


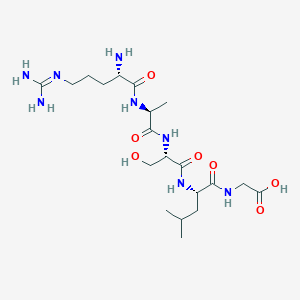
![[125I]-Isoliothyronine](/img/structure/B14485606.png)
![6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14485619.png)
![5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde](/img/structure/B14485620.png)
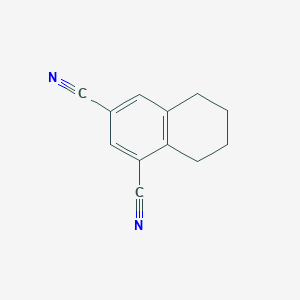
![N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid](/img/structure/B14485642.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
